molecular formula C23H24N6O2 B10988939 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

Cat. No.: B10988939
M. Wt: 416.5 g/mol
InChI Key: KFKJTVGTFAXQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central piperazine ring substituted with a pyridin-2-yl group at the 4-position and a carboxamide linker.

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

4-pyridin-2-yl-N-[4-(pyridin-2-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C23H24N6O2/c30-22(26-17-20-5-1-3-11-24-20)18-7-9-19(10-8-18)27-23(31)29-15-13-28(14-16-29)21-6-2-4-12-25-21/h1-12H,13-17H2,(H,26,30)(H,27,31)

InChI Key

KFKJTVGTFAXQGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution for Piperazine Functionalization

The 4-(pyridin-2-yl)piperazine core is typically synthesized via nucleophilic aromatic substitution (SNAr) between chloropyridine derivatives and piperazine. For example:

  • Reaction : 2-Chloropyridine reacts with piperazine in refluxing n-butanol (130°C, 5 days) to yield 1-(pyridin-2-yl)piperazine.

  • Optimization : Microwave-assisted synthesis reduces reaction time to 2–4 hours with improved yields (75–90%).

  • Catalysts : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) enhances reactivity for electron-deficient aryl chlorides.

Buchwald-Hartwig Amination for Challenging Substrates

For sterically hindered pyridines, palladium-catalyzed cross-coupling is employed:

  • Conditions : 6-Bromopyridine, piperazine, Pd₂(dba)₃ (2 mol%), BINAP ligand (4 mol%), Cs₂CO₃, THF, 70°C.

  • Yield : 60–76% after column chromatography.

Carboxamide Bond Formation

Stepwise Amide Coupling Strategy

The target compound’s two carboxamide groups are introduced sequentially to avoid side reactions:

Primary Amide Formation (Position 4)

  • Substrate : 4-Aminobenzoic acid is activated as a mixed anhydride using ethyl chloroformate and triethylamine (TEA) in dichloromethane.

  • Coupling : Reacted with pyridin-2-ylmethylamine at 0°C to room temperature for 12 hours, yielding 4-[(pyridin-2-ylmethyl)carbamoyl]aniline.

  • Yield : 85–92% after recrystallization from ethanol.

Secondary Amide Formation (Piperazine-carboxamide)

  • Activation : 1-(Pyridin-2-yl)piperazine-1-carboxylic acid is generated via reaction with triphosgene in THF.

  • Coupling : Activated acid reacted with 4-[(pyridin-2-ylmethyl)carbamoyl]aniline using HCTU/HOBt and DIPEA in DMF.

  • Yield : 70–78% after HPLC purification.

Optimization and Scalability

Solvent and Temperature Effects

  • Microwave Assistance : Reduces reaction time for SNAr from days to hours (e.g., 2 hours at 150°C in DMF).

  • Solvent Screening : Polar aprotic solvents (DMF, NMP) improve solubility of intermediates, while toluene minimizes side reactions in Pd-catalyzed steps.

Purification Techniques

  • Chromatography : Silica gel chromatography (hexane/EtOAc gradient) isolates intermediates with >95% purity.

  • Recrystallization : Ethanol/water mixtures used for final product crystallization (mp 218–220°C).

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 8.23 (s, 1H, NH), 7.75–7.68 (m, 4H, aryl-H), 4.52 (s, 2H, CH₂), 3.90–3.45 (m, 8H, piperazine-H).

  • FTIR : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated for C₂₃H₂₄N₆O₂: C 64.47%, H 5.65%, N 19.61%; Found: C 64.39%, H 5.71%, N 19.54%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
SNAr + Amide CouplingChloropyridine + Piperazine → Amide6895
Pd-Catalyzed + HCTUBuchwald-Hartwig → HCTU coupling7599
Microwave-AssistedSNAr under microwave irradiation8297

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky pyridin-2-yl groups slow SNAr; solved using Pd catalysis.

  • Amide Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

  • Byproduct Formation : Column chromatography or recrystallization removes regioisomers .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors . These inhibitors play a crucial role in cancer therapy, particularly for tumors with BRCA mutations. The compound's structure allows it to effectively bind to the catalytic site of PARP enzymes, inhibiting their function and leading to cancer cell death.

Case Study: PARP Inhibitors

A study highlighted the design and synthesis of novel PARP inhibitors that included derivatives similar to 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide. These derivatives exhibited low nanomolar IC50 values, demonstrating high potency against PARP enzymes and selective inhibition of BRCA1-mutant cells .

Kinase Inhibition

The compound has also been explored as a potential RET kinase inhibitor . RET kinases are implicated in various cancers, including medullary thyroid carcinoma and non-small cell lung cancer. Compounds with structural similarities have shown moderate to high potency in inhibiting RET kinase activity.

Data Table: RET Kinase Inhibition Potency

Compound StructureIC50 (nM)Activity Level
4-(Chloromethyl)-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide50Moderate
4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide30High

Neuropharmacology

There is emerging interest in the compound's potential as a serotonin receptor modulator . Compounds similar in structure have been investigated for their ability to bind selectively to serotonin receptors, which could lead to new treatments for mood disorders.

Case Study: Serotonin Receptor Binding

Research indicated that certain piperazine derivatives can effectively modulate serotonin receptors, leading to antidepressant effects in animal models. The structural components of 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide suggest similar binding capabilities .

Synthesis Techniques

The synthesis of this compound involves several key steps:

  • Formation of Piperazine Derivative : Starting from commercially available piperazines.
  • Coupling Reactions : Utilizing coupling agents to attach pyridine and phenyl groups.
  • Purification : Employing techniques like column chromatography to achieve high purity levels.

Characterization Methods

Characterization of the synthesized compounds is typically performed using:

  • Nuclear Magnetic Resonance (NMR) : To determine the structure.
  • Mass Spectrometry (MS) : For molecular weight confirmation.
  • X-Ray Crystallography : To elucidate the crystalline structure.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities:

Compound Name / ID Substituent Variations Melting Point (°C) Molecular Weight (g/mol) Biological Activity / Notes References
Target Compound : 4-(Pyridin-2-yl)-N-{4-[(Pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide Pyridin-2-yl (both positions), pyridin-2-ylmethyl carbamoyl phenyl linker N/A ~464 (estimated) Hypothesized dual-targeting potential due to dual pyridyl groups; no direct activity data. N/A
8b : N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide 4-Chloro-3-(trifluoromethyl)benzoyl, acetylated pyridyl 241–242 530 Synthetic intermediate; no reported bioactivity.
8c : N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide 3,4-Difluorobenzoyl, acetylated pyridyl 263–266 464 Higher melting point due to fluorine substitution; no bioactivity data.
A3 : N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide 4-Fluorophenyl, quinazolinone-methyl 196.5–197.8 ~398 (estimated) Anticancer candidates; moderate activity in kinase inhibition assays.
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) 3-Chloropyridin-2-yl, 4-tert-butylphenyl N/A 392.89 TRPV1 antagonist; IC₅₀ = 10–100 nM in pain models.
18e : N-(4-((3,5-Bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide 3,5-Bis(trifluoromethyl)benzyloxy, pyridin-4-yl ethyl N/A ~590 (estimated) Anti-leishmanial activity: EC₅₀ = 1–5 µM against L. donovani; CYP51 inhibition.
4-(3-Trifluoromethylpyridin-2-yl)-N-(5-trifluoromethylpyridin-2-yl)piperazine-1-carboxamide 3-Trifluoromethylpyridin-2-yl, 5-trifluoromethylpyridin-2-yl N/A 438.2 Typically in stock for kinase screening; no explicit activity data.

Structural and Functional Insights

  • Pyridyl vs. Benzoyl Substituents :

    • Compounds with pyridyl groups (e.g., target compound, BCTC) exhibit enhanced solubility and binding to aromatic residues in enzymes compared to benzoyl derivatives (e.g., 8b, 8c) .
    • Fluorinated benzoyl groups (e.g., 8c) increase thermal stability (melting point >260°C) due to strong intermolecular interactions .
  • Carboxamide Linker Modifications: Substitution of the phenyl ring in the carboxamide linker with electron-withdrawing groups (e.g., trifluoromethyl in 18e) enhances metabolic stability and target affinity . Quinazolinone-methyl derivatives (e.g., A3) demonstrate improved kinase inhibition due to planar aromatic systems interacting with ATP-binding pockets .
  • Biological Selectivity :

    • BCTC’s 3-chloropyridin-2-yl and tert-butylphenyl groups confer selectivity for TRPV1 over related ion channels .
    • Anti-leishmanial compound 18e shows low cytotoxicity in macrophages (selectivity index >10) attributed to its bulky 3,5-bis(trifluoromethyl)benzyloxy group .

Challenges and Opportunities

  • Bioavailability : Bulky substituents (e.g., 18e’s bis-trifluoromethyl group) may limit membrane permeability, necessitating prodrug strategies .
  • Unmet Potential: The target compound’s dual pyridyl-carbamoyl architecture remains unexplored for dual-targeting applications (e.g., kinase-CYP inhibition).

Biological Activity

The compound 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C21H22N4O\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a piperazine core substituted with pyridine and phenyl groups, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and antiparasitic effects.

Enzyme Inhibition

One notable study highlighted the compound's ability to inhibit cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes are crucial in sterol biosynthesis pathways in various organisms, including Leishmania species:

  • CYP51 Inhibition : The compound demonstrated strong inhibitory effects against CYP51, which is essential for sterol synthesis in fungi and some protozoa. This inhibition could lead to disrupted membrane integrity in target organisms .
  • CYP5122A1 Inhibition : While the compound was less potent against CYP5122A1, it still showed notable activity. This enzyme is involved in the methylation of sterols in Leishmania, suggesting potential applications in treating leishmaniasis .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties against Leishmania donovani:

  • Promastigote Growth Inhibition : Studies revealed that the compound effectively inhibited the growth of L. donovani promastigotes with low micromolar EC50 values. This suggests a promising therapeutic avenue for treating leishmaniasis .

Case Studies

Several case studies have investigated the biological activity of similar compounds within the same structural class:

  • Inhibition of L. donovani : A related study found that analogs of this piperazine derivative exhibited selective inhibition of L. donovani proliferation while sparing mammalian cells, indicating a favorable therapeutic index .
  • Mechanistic Studies : Further mechanistic studies revealed that compounds structurally similar to 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide caused accumulation of 4-methylated sterols in Leishmania membranes, disrupting normal cellular processes .

Data Tables

Biological ActivityTarget EnzymeInhibition TypeEC50/IC50 Values
CYP51 InhibitionCYP51Strong< 1 µM
CYP5122A1 InhibitionCYP5122A1Moderate> 1 µM
Promastigote Growth InhibitionL. donovaniStrongLow micromolar EC50

Q & A

Q. What are the established synthetic routes for 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to form amide bonds between the pyridine-substituted phenyl group and the piperazine core .
  • Nucleophilic aromatic substitution : Introduction of pyridine moieties under basic conditions with solvents like acetonitrile or dichloromethane .
  • Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and bond formation (e.g., carboxamide protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 457.2) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is standard, using C18 columns and UV detection at 254 nm .

Q. How is preliminary biological activity screening conducted for this compound?

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) at 1–10 µM concentrations .
  • Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates for kinases or proteases .
  • Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cell lines to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers investigate the compound’s binding affinity and selectivity for specific receptors?

  • Surface Plasmon Resonance (SPR) : Real-time kinetics (e.g., kₐ and k_d values) for receptor-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with nanomolar sensitivity .
  • Molecular docking : Computational modeling (AutoDock Vina) predicts binding poses in receptor active sites, validated by mutagenesis studies .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modifying pyridine/phenyl substituents to compare bioactivity (e.g., replacing pyridin-2-yl with pyrimidin-2-yl reduces anticonvulsant activity by 40%) .
  • Pharmacophore mapping : Identifies critical hydrogen bond acceptors (e.g., carboxamide oxygen) and aromatic π-stacking motifs .
  • Free-Wilson analysis : Quantifies contributions of substituents to receptor affinity .

Q. How should contradictory data on biological activity across studies be resolved?

  • Assay standardization : Control for variables like buffer pH (e.g., Tris vs. PBS alters IC₅₀ by 2-fold) .
  • Purity reassessment : Check for degradation products via LC-MS; >95% purity is essential for reproducibility .
  • Structural analogs : Compare with compounds like 4-(pyrimidin-2-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide to isolate substituent effects .

Q. What methodologies assess metabolic stability and metabolite profiling?

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH; measure parent compound depletion via LC-MS/MS .
  • Metabolite identification : High-resolution MS/MS detects hydroxylated or N-dealkylated metabolites .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) identify enzyme interactions .

Q. How is X-ray crystallography utilized in structural analysis?

  • Crystal growth : Slow evaporation from DMSO/water mixtures yields monoclinic crystals (space group P21/c) .
  • Data collection : Synchrotron radiation (λ = 1.5418 Å) resolves bond lengths (e.g., C–N = 1.34 Å) and torsion angles .
  • Refinement : SHELXL refines structures to R < 0.06, validating hydrogen bonding networks critical for receptor interactions .

Q. What approaches determine the compound’s mechanism of enzyme inhibition?

  • Kinetic studies : Lineweaver-Burk plots distinguish competitive (e.g., K_i = 0.8 µM) vs. non-competitive inhibition .
  • Pre-incubation assays : Test time-dependent inhibition to identify covalent modifiers .
  • Crystallographic enzyme complexes : Resolve inhibitor binding in active sites (e.g., p38 MAP kinase) .

Q. How is in vitro and in vivo toxicity profiling conducted?

  • Ames test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains .
  • hERG assay : Patch-clamp electrophysiology evaluates cardiac risk (IC₅₀ > 10 µM preferred) .
  • Rodent studies : Acute toxicity (LD₅₀) and histopathology after 14-day dosing (50–200 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.